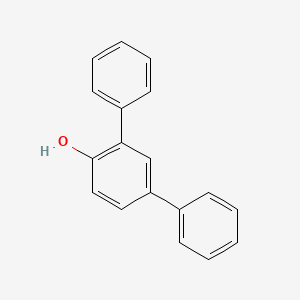
(S)-3-(N-Boc-amino)-N-benzylsuccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(N-Boc-amino)-N-benzylsuccinimide is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(N-Boc-amino)-N-benzylsuccinimide typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate as the protecting agent. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often involve stirring at room temperature for several hours to ensure complete protection of the amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts can facilitate the reaction at lower temperatures and allow for easier separation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(N-Boc-amino)-N-benzylsuccinimide can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce various substituents.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: Depending on the substituents introduced, various N-substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
(S)-3-(N-Boc-amino)-N-benzylsuccinimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-(N-Boc-amino)-N-benzylsuccinimide involves the reactivity of the Boc-protected amine group. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-protected amino esters: These compounds also feature a Boc-protected amine group and are used in similar synthetic applications.
Carbobenzoxy (Cbz) protected amines: Another class of protected amines, where the protecting group is stable under different conditions compared to Boc.
Uniqueness
(S)-3-(N-Boc-amino)-N-benzylsuccinimide is unique due to its specific structure, which combines a Boc-protected amine with a benzyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-1-benzyl-2,5-dioxopyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-12-9-13(19)18(14(12)20)10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHHGIMPBSXCGK-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B2599282.png)
![1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea](/img/structure/B2599285.png)

![3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2599287.png)





![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2599296.png)

![6-(3,4-Dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2599298.png)
![tert-butyl4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2599299.png)

